Oxathiapiprolin

Fungicide Sensitivity Oomycete Mycelial Growth

Oxathiapiprolin is the first commercialized piperidinyl-thiazole-isoxazoline fungicide and the sole active ingredient in FRAC group 49, offering a novel oxysterol‑binding protein inhibition mechanism. It remains fully effective against pathogen populations resistant to phenylamides, CAAs, and other older chemistries, with no cross‑resistance except to other OSBPIs. Its intrinsic potency exceeds legacy alternatives by 10- to 1000-fold, making it non‑substitutable in high‑pressure disease control and resistance management. Standard procurement is recommended as a >98% pure reference standard for analytical, R&D, and regulatory modeling applications.

Molecular Formula C24H22F5N5O2S
Molecular Weight 539.53
CAS No. 1003318-67-9
Cat. No. B609797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxathiapiprolin
CAS1003318-67-9
SynonymsOxathiapiprolin
Molecular FormulaC24H22F5N5O2S
Molecular Weight539.53
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)N2CCC(CC2)C3=NC(=CS3)C4=NOC(C4)C5=C(C=CC=C5F)F)C(F)(F)F
InChIInChI=1S/C24H22F5N5O2S/c1-13-9-20(24(27,28)29)31-34(13)11-21(35)33-7-5-14(6-8-33)23-30-18(12-37-23)17-10-19(36-32-17)22-15(25)3-2-4-16(22)26/h2-4,9,12,14,19H,5-8,10-11H2,1H3
InChIKeyIAQLCKZJGNTRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxathiapiprolin (CAS 1003318-67-9): A First-in-Class OSBP Inhibitor for Oomycete Control Procurement Guide


Oxathiapiprolin (CAS 1003318-67-9) is the first commercialized member of the piperidinyl-thiazole-isoxazoline fungicide class, discovered and developed by DuPont (now Corteva) [1]. It is specifically classified by the Fungicide Resistance Action Committee (FRAC) as an oxysterol-binding protein inhibitor (OSBPI) under Code 49, a novel mode of action distinct from all other commercial oomycete fungicides [2]. This compound is designed for the control of devastating oomycete pathogens, including *Phytophthora*, *Plasmopara*, *Pseudoperonospora*, and *Phytopythium* species, across a wide range of high-value crops such as potatoes, grapes, vegetables, and citrus [3].

Why Oxathiapiprolin Cannot Be Substituted by Other Oomycete Fungicides Like Mandipropamid or Fluopicolide


Generic substitution of oomycete fungicides is scientifically invalid due to fundamentally divergent modes of action, cross-resistance profiles, and vastly different intrinsic potencies. Oxathiapiprolin's unique OSBP inhibition mechanism (FRAC 49) is entirely distinct from that of comparators like mandipropamid (cellulose synthase inhibitor, FRAC 40), fluopicolide (delocalization of spectrin-like proteins, FRAC 43), or mefenoxam (RNA polymerase I inhibitor, FRAC 4) [1]. This mechanistic uniqueness is critical as it dictates a distinct cross-resistance group; oxathiapiprolin shares cross-resistance only with other OSBPIs like fluoxapiprolin and is fully effective against pathogen populations resistant to phenylamides, carboxylic acid amides (CAA), and other older chemistries [2]. Furthermore, the quantitative potency differentials detailed below demonstrate that oxathiapiprolin operates at concentration ranges 10- to 1000-fold lower than alternatives, making it a non-substitutable component in resistance management and high-pressure disease control programs [3].

Quantitative Differentiation: Oxathiapiprolin vs. Mandipropamid, Fluopicolide, and Mefenoxam


In Vitro Potency Against Phytophthora nicotianae: Oxathiapiprolin Is 40x to 400x More Potent Than Mandipropamid and Fluopicolide

In a direct head-to-head comparison using 106 isolates of *Phytophthora nicotianae* from tobacco in Georgia, oxathiapiprolin demonstrated a significantly lower mean EC50 value compared to mandipropamid and fluopicolide. For mycelial growth inhibition, the mean EC50 for oxathiapiprolin was 0.001 µg/mL, while mandipropamid required 0.04 µg/mL and fluopicolide required 0.09 µg/mL [1]. A subsequent study on *P. nicotianae* isolates from Tennessee and North Carolina confirmed this extreme potency differential, establishing a critical baseline for resistance monitoring [2].

Fungicide Sensitivity Oomycete Mycelial Growth EC50 Phytophthora

Preventive Efficacy Against Cucurbit Downy Mildew: Oxathiapiprolin Limits Disease to 0.4% vs. 86.7% for Mandipropamid

A comparative growth chamber and greenhouse study evaluating preventive applications on cucurbit downy mildew (*Pseudoperonospora cubensis*) demonstrated a stark difference in disease control. Oxathiapiprolin-based formulations significantly (P < 0.0001) inhibited disease development, with the maximum observed disease severity being only 0.4% [1]. In contrast, under identical conditions, a mandipropamid treatment resulted in 86.7% disease severity [1]. This highlights a profound difference in protective residual activity.

Downy Mildew Cucurbit Disease Control Preventive Application Pseudoperonospora cubensis

Acropetal Mobility and New Growth Protection: Oxathiapiprolin Outperforms Fluopicolide and Mefenoxam Mixtures

The ability of a fungicide to move within plant tissue and protect new growth is a key differentiator. In a comparative study on cucumber, the portion of the leaf protected from direct spray deposition exhibited significantly lower disease severity when treated with oxathiapiprolin-based products (1.6-6.6% severity) compared to fluopicolide + propamocarb (10.9-23.7%) and mefenoxam + mancozeb (40.3-51.4%) [1]. Furthermore, when applied preventively to rapidly growing plants, oxathiapiprolin's oil dispersion (OD) formulation reduced disease severity on new growth by >75% relative to untreated controls [1].

Translaminar Movement Acropetal Mobility New Growth Protection Rainfastness Fungicide Uptake

Activity Spectrum Against Pythium and Phytopythium Spp.: A Crucial Limitation for Accurate Procurement

While oxathiapiprolin is exceptionally potent against *Phytophthora* and downy mildews, its activity against *Pythium* species is highly differentiated and species-specific. A comprehensive study revealed that oxathiapiprolin had excellent activity against *Phytopythium* spp. (EC50 0.002-0.013 µg/mL) and moderate activity against *Pythium splendens* and *P. ultimum* (EC50 0.167-0.706 µg/mL). Crucially, it showed no significant activity against 14 other tested *Pythium* species, including the common pathogen *P. aphanidermatum* [1]. This contrasts with broader-spectrum oomycete fungicides like mefenoxam or propamocarb.

Pythium Phytopythium Damping-off Root Rot Spectrum of Activity Baseline Sensitivity

Field Efficacy in Potato Late Blight: Oxathiapiprolin Mixtures Provide Excellent Control Where Mefenoxam and Mancozeb Fail

In field trials conducted in Israel (2021-2023) under severe late blight pressure from mixed mefenoxam-sensitive and -resistant *P. infestans* genotypes, a single early-season application of oxathiapiprolin-based products provided season-long disease control [1]. Oxathiapiprolin treatments were significantly more effective than the commercial standards mancozeb, mefenoxam, cymoxanil, and infinito [1]. Monitoring assays failed to detect oxathiapiprolin-insensitive mutants across all three trials [1]. In Russian field trials, potato yield in plots treated with oxathiapiprolin (Zorvec Encantia) reached 33.4 t/ha, compared to 31.4 t/ha for Ridomil Gold MC (mefenoxam + mancozeb) and only 8.6 t/ha for the untreated control [2].

Potato Late Blight Field Trial Yield Impact Phytophthora infestans Fungicide Resistance Management

Enantioselective Bioactivity: The R-(-) Enantiomer is 2.5- to 13.3-Fold More Potent Than the S-(+) Form

Oxathiapiprolin is a chiral molecule, and its two enantiomers exhibit significantly different bioactivities. In vitro testing against six oomycete species demonstrated that the R-(-)-enantiomer's bioactivity was 2.49 to 13.30-fold higher than that of the S-(+)-enantiomer [1]. Molecular docking studies provide a mechanistic explanation, with the R-enantiomer showing a better glide score (-8.00 kcal/mol) at the target OSBP binding site in *Phytophthora capsici* compared to the S-enantiomer (-7.50 kcal/mol) [1].

Enantioselectivity Chiral Chemistry Bioactivity Molecular Docking R-(-)-Oxathiapiprolin

Validated Application Scenarios for Oxathiapiprolin in Scientific and Agricultural Use


Management of Potato Late Blight in Regions with Phenylamide-Resistant Phytophthora infestans

In potato production systems where mefenoxam (metalaxyl-M) resistance is established in *P. infestans* populations, oxathiapiprolin provides a critical alternative mode of action. Field trials confirm its efficacy is unaffected by the presence of mefenoxam-resistant genotypes, and it can be integrated into spray programs to maintain season-long control and protect yield where older standards are failing [REFS-1, REFS-2].

Protective Programs for High-Value Cucurbits and Grapes Against Devastating Downy Mildew

For crops like cucumbers and wine grapes, where downy mildew can cause catastrophic losses, oxathiapiprolin is optimally positioned as a preventive cornerstone. Its demonstrated ability to limit disease to <1% severity [3] and its superior acropetal movement to protect new growth [3] make it a preferred choice for critical early-to-mid season applications to establish a robust protective barrier.

Soil-Applied Protection in Citrus Nurseries for Phytophthora Root Rot Management

Research in citrus demonstrates that oxathiapiprolin is effectively taken up by roots and persists within them, providing long-lasting protection against *Phytophthora* root rot pathogens [4]. This makes it a valuable tool for nursery container production, where preventing root infection is paramount for producing healthy transplants, offering an alternative or complement to mefenoxam and mandipropamid.

Advanced Research on Oxysterol-Binding Protein (OSBP) as a Novel Fungicide Target

As the first commercial OSBP inhibitor, oxathiapiprolin is a critical tool compound for basic and applied research into lipid homeostasis in oomycetes. Its well-characterized binding interaction with OSBP homologues, including molecular dynamics simulations [5], provides a scaffold for the design and study of next-generation analogs aimed at overcoming emerging resistance [6].

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